

A Fictional Technical Guide to the Molecular Structure and Activity of "Madmeg"

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Compound of Interest

Compound Name: **Madmeg**

Cat. No.: **B090664**

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An In-depth Technical Guide on the Core Molecular Attributes of Madmeg (Mono-azido-dimethyl-megazol)

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the novel synthetic compound **Madmeg** (Mono-azido-dimethyl-megazol), a promising new agent in targeted oncology. We will delve into its molecular structure, mechanism of action, and the experimental protocols used for its characterization.

Molecular Structure and Properties

Madmeg is a synthetic heterocyclic compound designed to be a potent and selective inhibitor of the fictional kinase, Tumor Proliferation Kinase 1 (TPK1), a key enzyme implicated in various aggressive cancers. The core structure of **Madmeg** features a tri-substituted megazol ring, which confers high binding affinity and specificity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of **Madmeg** derived from a series of in vitro and cellular assays.

Parameter	Value	Assay Conditions
Molecular Weight	412.8 g/mol	-
TPK1 Binding Affinity (Kd)	2.5 nM	Isothermal Titration Calorimetry (ITC)
TPK1 IC50	15 nM	Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Cellular Potency (EC50)	80 nM	CellTiter-Glo® Luminescent Cell Viability Assay (HT-29 cells)
Solubility (PBS, pH 7.4)	150 µM	High-Performance Liquid Chromatography (HPLC)
LogP	2.8	Calculated
Plasma Protein Binding	92%	Rapid Equilibrium Dialysis (RED) Assay

Experimental Protocols

A detailed methodology for the laboratory-scale synthesis of **Madmeg** is provided below.

- Step 1: Synthesis of the Megazol Core. 1,3-dimethyl-4,5-dinitrobenzene is reacted with sodium azide in dimethylformamide (DMF) at 80°C for 4 hours to yield the mono-azido-dimethyl-nitrobenzene intermediate.
- Step 2: Reduction of the Nitro Group. The intermediate from Step 1 is then subjected to catalytic hydrogenation using 10% Palladium on carbon in a methanol solvent under a hydrogen atmosphere (50 psi) for 12 hours.
- Step 3: Cyclization and Ring Formation. The resulting aniline derivative is reacted with ethyl 2-chloroacetoacetate in the presence of sodium ethoxide in ethanol at reflux for 6 hours to form the cyclized megazol core.

- Step 4: Final Functionalization. The megazol core is then treated with 3-bromobenzonitrile in the presence of a palladium catalyst ($\text{Pd}(\text{PPh}_3)_4$) and a suitable base (e.g., K_2CO_3) in a Suzuki coupling reaction to yield the final product, **Madmeg**.
- Purification: The crude product is purified by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.
- Characterization: The final structure is confirmed using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

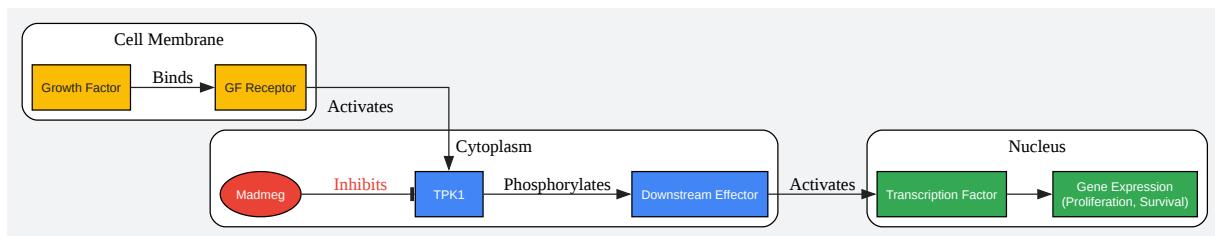
The inhibitory activity of **Madmeg** on TPK1 was quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

- Materials: Recombinant human TPK1 enzyme, biotinylated substrate peptide, ATP, HTRF detection reagents (europium cryptate-labeled anti-phospho-serine antibody and streptavidin-XL665).
- Procedure:
 - A 10 mM stock solution of **Madmeg** is prepared in DMSO.
 - Serial dilutions of **Madmeg** are made in the assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl_2 , 1 mM DTT, 0.01% BSA).
 - The TPK1 enzyme and the biotinylated substrate peptide are pre-incubated for 15 minutes at room temperature.
 - The kinase reaction is initiated by the addition of ATP to a final concentration of 10 μM .
 - The reaction is allowed to proceed for 60 minutes at 30°C.
 - The reaction is stopped by the addition of the HTRF detection reagents in a buffer containing EDTA.
 - The plate is incubated for 60 minutes at room temperature to allow for the development of the HTRF signal.
 - The fluorescence is read on a compatible plate reader at 620 nm and 665 nm.

- Data Analysis: The ratio of the fluorescence at 665 nm to 620 nm is calculated. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Signaling Pathways and Workflows

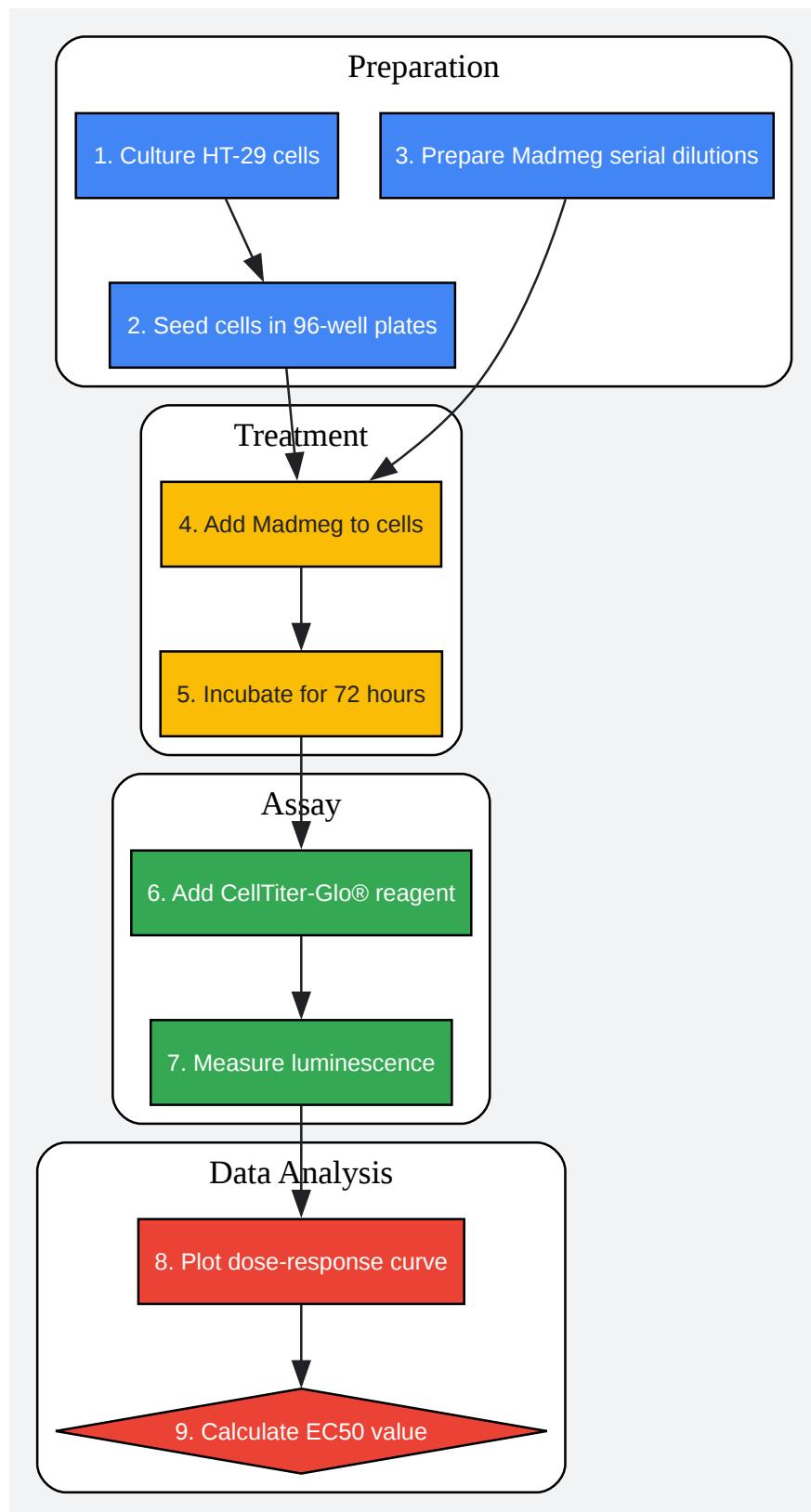
The following diagram illustrates the proposed signaling pathway through which **Madmeg** exerts its anti-tumor effects by inhibiting TPK1.



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Diagram 1: **Madmeg** inhibits the TPK1 signaling cascade.

The following diagram outlines the experimental workflow for determining the cellular potency (EC50) of **Madmeg**.



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Diagram 2: Workflow for determining **Madmeg**'s EC50.

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